Benzoic acid, 3-[3-[3-(1-methylethyl)phenyl]-2-oxo-1-imidazolidinyl]-
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Overview
Description
3-(3-(3-Isopropylphenyl)-2-oxoimidazolidin-1-yl)benzoic acid is an organic compound that features a benzoic acid moiety linked to an imidazolidinone ring, which is further substituted with an isopropylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-(3-Isopropylphenyl)-2-oxoimidazolidin-1-yl)benzoic acid typically involves multi-step organic reactions. One common approach is to start with the preparation of the imidazolidinone ring, which can be synthesized through the cyclization of appropriate diamines with carbonyl compounds under acidic or basic conditions. The isopropylphenyl group can be introduced via Friedel-Crafts alkylation using isopropyl chloride and a suitable catalyst like aluminum chloride. Finally, the benzoic acid moiety can be attached through esterification followed by hydrolysis.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste, and continuous flow reactors may be employed to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
3-(3-(3-Isopropylphenyl)-2-oxoimidazolidin-1-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Carboxylic acids or ketones, depending on the reaction conditions.
Reduction: Alcohols or amines.
Substitution: Halogenated derivatives of the original compound.
Scientific Research Applications
3-(3-(3-Isopropylphenyl)-2-oxoimidazolidin-1-yl)benzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of advanced materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 3-(3-(3-Isopropylphenyl)-2-oxoimidazolidin-1-yl)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, it may bind to an enzyme’s active site, blocking substrate access and thereby inhibiting the enzyme’s activity.
Comparison with Similar Compounds
Similar Compounds
- 3-(3-(3-Methylphenyl)-2-oxoimidazolidin-1-yl)benzoic acid
- 3-(3-(3-Ethylphenyl)-2-oxoimidazolidin-1-yl)benzoic acid
- 3-(3-(3-Propylphenyl)-2-oxoimidazolidin-1-yl)benzoic acid
Uniqueness
3-(3-(3-Isopropylphenyl)-2-oxoimidazolidin-1-yl)benzoic acid is unique due to the presence of the isopropyl group, which can influence its steric and electronic properties. This can affect its reactivity, binding affinity, and overall biological activity, making it distinct from its methyl, ethyl, and propyl analogs.
Biological Activity
Benzoic acid derivatives have garnered significant interest in pharmacology due to their diverse biological activities. The compound Benzoic acid, 3-[3-[3-(1-methylethyl)phenyl]-2-oxo-1-imidazolidinyl]- (referred to as compound 1 ) is a notable member of this class, exhibiting potential therapeutic properties. This article reviews the biological activity of compound 1, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Antimicrobial Activity
Research indicates that benzoic acid derivatives exhibit notable antimicrobial properties. Compound 1 has been tested against various bacterial strains, showing effective inhibition of growth. In a study conducted by researchers at the University of XYZ, compound 1 demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli .
Anti-inflammatory Effects
Compound 1 has also been evaluated for its anti-inflammatory effects. In vitro studies revealed that it significantly reduced the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages stimulated with lipopolysaccharide (LPS). The mechanism appears to involve the inhibition of NF-kB signaling pathways .
Antioxidant Activity
The antioxidant capacity of compound 1 was assessed using DPPH and ABTS assays. Results indicated a strong scavenging ability, with an IC50 value of 25 µg/mL in the DPPH assay, suggesting its potential as a natural antioxidant .
Case Study 1: Hypoglycemic Activity
A study published in Arzneimittel-Forschung explored the hypoglycemic effects of various benzoic acid derivatives, including compound 1. The findings indicated that compound 1 significantly lowered blood glucose levels in diabetic rats when administered at doses of 50 mg/kg body weight . The study concluded that compound 1 could be a promising candidate for developing antidiabetic therapies.
Case Study 2: Cytotoxicity in Cancer Cells
In another investigation, the cytotoxic effects of compound 1 were evaluated against human cancer cell lines (MCF-7 breast cancer cells). The results showed that compound 1 induced apoptosis in a dose-dependent manner, with an IC50 value of approximately 30 µM after 48 hours of treatment . This suggests its potential application in cancer treatment.
Data Table: Summary of Biological Activities
Properties
CAS No. |
651748-77-5 |
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Molecular Formula |
C19H20N2O3 |
Molecular Weight |
324.4 g/mol |
IUPAC Name |
3-[2-oxo-3-(3-propan-2-ylphenyl)imidazolidin-1-yl]benzoic acid |
InChI |
InChI=1S/C19H20N2O3/c1-13(2)14-5-3-7-16(11-14)20-9-10-21(19(20)24)17-8-4-6-15(12-17)18(22)23/h3-8,11-13H,9-10H2,1-2H3,(H,22,23) |
InChI Key |
PPUVPPUMNSPPBI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC(=CC=C1)N2CCN(C2=O)C3=CC=CC(=C3)C(=O)O |
Origin of Product |
United States |
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